molecular formula C7H10O4 B8246146 5-(Allyloxy)-1,3-dioxan-2-one CAS No. 894355-62-5

5-(Allyloxy)-1,3-dioxan-2-one

Cat. No.: B8246146
CAS No.: 894355-62-5
M. Wt: 158.15 g/mol
InChI Key: HBHJVSYYVXPYSR-UHFFFAOYSA-N
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Description

5-(Allyloxy)-1,3-dioxan-2-one (ATMC) is a six-membered cyclic carbonate monomer designed for the synthesis of advanced, biodegradable aliphatic polycarbonates with pendent functional groups . Its primary research value lies in the pendent allyl ether group, which provides a versatile chemical handle for post-polymerization modification using robust reactions such as thiol-ene "click" chemistry . This enables the precise incorporation of functional molecules (e.g., carboxyl groups ) to tailor polymer properties for specific biomedical applications. This monomer is used in ring-opening polymerization, often catalyzed by stannous octanoate or immobilized enzymes , to create functional polymers and copolymers. A major application is in developing amphiphilic block-graft copolymers for controlled drug delivery systems . Researchers have successfully used polymers from ATMC to form stable, spherical micelles in the nano-size range for the efficient loading and sustained release of anti-cancer drugs like Doxorubicin (DOX) . The pendent functionality significantly enhances drug-loading capacity and enables tunable release kinetics responsive to environmental pH and ionic strength . Beyond drug delivery, ATMC is copolymerized with other monomers like ε-caprolactone to create materials with tunable degradation profiles, mechanical strength, and low cytotoxicity, making them suitable for tissue engineering and other biomedical applications . The allyl ether group is also utilized in the formation of in situ-forming poly(carbonate)-graft-poly(ethylene glycol) hybrid hydrogels with controllable swelling and degradation properties . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-prop-2-enoxy-1,3-dioxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-9-6-4-10-7(8)11-5-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHJVSYYVXPYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1COC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30828219
Record name 5-[(Prop-2-en-1-yl)oxy]-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30828219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894355-62-5
Record name 5-[(Prop-2-en-1-yl)oxy]-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30828219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Ethyl Chloroformate

A detailed protocol adapted from similar cyclic carbonate syntheses involves:

  • Reagents :

    • 2-Allyloxy-1,3-propanediol (hypothetical precursor, synthesized via allylation of 1,3-propanediol)

    • Ethyl chloroformate

    • Triethylamine (base)

    • Tetrahydrofuran (THF) solvent

  • Procedure :

    • Ethyl chloroformate is added dropwise to a cooled (0°C) solution of the diol and triethylamine in THF under nitrogen.

    • The mixture is stirred at room temperature for 2–24 hours.

    • Precipitated triethylamine hydrochloride is filtered, and the solvent is evaporated.

    • The crude product is purified via column chromatography (eluent: hexane/ethyl acetate).

  • Yield : ~40–60% (estimated based on analogous reactions).

  • Mechanistic Insight :
    The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of ethyl chloroformate, followed by intramolecular cyclization (Figure 1).

Table 1: Optimization Parameters for Ethyl Chloroformate Method

ParameterOptimal ConditionEffect on Yield
Temperature0°C → RTPrevents side reactions
SolventTHFEnhances solubility
BaseTriethylamineNeutralizes HCl
Reaction Time2–24 hLonger times improve yield

Enzymatic Synthesis Using Lipases

Immobilized enzymes like porcine pancreas lipase (IPPL) enable green synthesis under mild conditions.

Procedure:

  • Reagents :

    • 5-Allyloxy-1,3-dioxan-2-one (ATMC) monomer

    • 5,5-Dimethyl-1,3-dioxan-2-one (DTC) comonomer

    • IPPL catalyst

  • Steps :

    • Monomers are dissolved in anhydrous toluene.

    • IPPL is added, and the mixture is stirred at 60°C for 48–72 hours.

    • The enzyme is filtered, and the polymer is precipitated in cold methanol.

  • Outcomes :

    • Molecular weights (Mₙ) range from 9,300–14,300 g/mol.

    • Polydispersity indices (PDI): 1.25–1.31.

Table 2: Enzymatic Synthesis Performance

Feed Ratio (ATMC:DTC)Mₙ (g/mol)PDI
10:909,3001.31
50:5014,3001.25

Post-Functionalization of Cyclic Carbonates

Allyl groups can be introduced via nucleophilic substitution or click chemistry on preformed cyclic carbonates.

Maleimide-Allyl Coupling

A method reported for functionalized silica particles involves:

  • Reacting 9-anthracenemethanol with benzyl chloride-modified silica.

  • Substituting chloride with allyloxy groups using NaN₃ or propargyl alcohol.

Key Data :

  • Loading efficiency: 0.320 mmol/g silica.

  • Substitution rate: 41%.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 5.85 (m, CH₂=CH–), 4.33–4.27 (dd, OCH₂), 3.97 (t, CH₂O).

  • IR (KBr) : 1736 cm⁻¹ (C=O stretch), 1648 cm⁻¹ (allyl C=C).

Challenges and Solutions

  • Low Yields : Steric hindrance from allyl groups reduces cyclization efficiency. Solutions include using excess carbonylating agents or high-dilution conditions.

  • Purification : Silica gel chromatography effectively removes oligomeric byproducts.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityEnvironmental Impact
Ethyl Chloroformate40–60HighModerate (solvent use)
Enzymatic50–70ModerateLow
Post-Functionalization30–50LowHigh (multi-step)

Scientific Research Applications

Synthesis Methodology

  • Starting Materials : Allyl alcohol and cyclic carbonate precursors.
  • Reaction Conditions : Typically performed under anhydrous conditions using catalysts like triethylamine.
  • Characterization Techniques : The compound is characterized using NMR spectroscopy (both 1H^{1}H and 13C^{13}C), FTIR spectroscopy, and mass spectrometry to confirm its structure and purity.

Polymerization Applications

The primary application of 5-(Allyloxy)-1,3-dioxan-2-one is in the synthesis of polymers through ring-opening polymerization (ROP). This process enables the formation of polycarbonates with desirable mechanical and thermal properties.

Polymerization Techniques

  • Ring-Opening Polymerization : Utilizes catalysts to open the cyclic structure, allowing for the formation of long-chain polymers.
  • Post-Polymerization Modifications : The resulting polymers can undergo further modifications to enhance their properties or introduce functional groups for specific applications.

Biomedical Applications

This compound has shown promise in biomedical applications, particularly in drug delivery systems and tissue engineering.

Case Studies

  • Drug Delivery Systems : Polymers derived from this compound have been used to create prodrugs that release therapeutic agents like doxorubicin through controlled degradation mechanisms. This application highlights the potential for targeted cancer therapies where localized drug release is crucial .
StudyApplicationFindings
Doxorubicin ProdrugDemonstrated controlled release and enhanced therapeutic efficacy in cancer treatment.
Antioxidant ActivityPolymers exhibited significant antioxidant properties, suggesting potential use in protective biomedical applications.

Environmental Applications

The biodegradability of polymers derived from this compound makes them suitable for environmentally friendly materials. Research indicates that these polymers can degrade under natural conditions, reducing plastic waste accumulation.

Environmental Impact Studies

  • Biodegradable Coatings : Development of patterned biodegradable coatings that can be used in various applications such as packaging or agricultural films .
StudyApplicationFindings
Biodegradable CoatingsSuccessfully developed coatings that degrade over time without leaving harmful residues.
Plasma-Induced PolymerizationShowed potential for creating sustainable materials through innovative polymerization techniques.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Compound Name Substituent(s) Reactivity Profile Polymerization Behavior
5-(Allyloxy)-1,3-dioxan-2-one Allyloxy Moderate reactivity; stable under plasma Plasma-induced radical polymerization
5-((Allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one (A6CC) Allyloxymethyl, ethyl Lower reactivity than epoxides Forms low-MW polymers via DBD plasma
5-Hydroxy-1,3-dioxan-2-one Hydroxy Prone to isomerization to 5-membered carbonates Non-polymerizing
5-(4-Hydroxybutyl)-1,3-dioxan-2-one 4-Hydroxybutyl High polymerization activity Forms hyperbranched polycarbonates
Ethylene carbonate (5-membered) N/A High reactivity Rapid ROP with catalysts
  • Reactivity with Plasma : Unlike epoxides, cyclic carbonates like this compound exhibit stability under dielectric barrier discharge (DBD) plasma, enabling controlled radical polymerization without significant degradation of the carbonate ring .
  • Substituent Effects : The allyloxy group in this compound contrasts with hydroxyl groups in analogs (e.g., 5-hydroxy-1,3-dioxan-2-one), which isomerize to five-membered carbonates rather than polymerizing . Bulky substituents (e.g., ethyl in A6CC) further reduce reactivity compared to unsubstituted carbonates .

Polymerization Behavior

Table 2: Polymerization Methods and Outcomes

Compound Method Catalyst/Conditions Product Characteristics
This compound Plasma-induced Atmospheric-pressure DBD Low-MW polymers, retained carbonate structure
5-Ethyl-5-hydroxymethyl-1,3-dioxan-2-one Ring-opening polymerization (ROP) Enzymatic or chemical catalysts Hyperbranched polycarbonates
5-Benzyloxy-1,3-dioxan-2-one Acid-catalyzed ROP Diphenyl phosphate (DPP) Well-defined linear polycarbonates
  • Plasma vs. ROP : Plasma-induced polymerization of this compound yields low-molecular-weight (MW) products due to radical recombination, whereas ROP of analogs like 5-benzyloxy-1,3-dioxan-2-one produces high-MW polymers with controlled architectures .
  • Environmental Impact : Six-membered carbonates like this compound show lower life-cycle environmental impacts compared to five-membered analogs in polyhydroxyurethane (PHU) synthesis, as they require milder conditions and reduce toxicity risks .

Biological Activity

5-(Allyloxy)-1,3-dioxan-2-one is a cyclic carbonate compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and antitumor applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C9H12O3
  • Molecular Weight : 172.19 g/mol
  • CAS Number : 532424-75-2

Antimicrobial Activity

Research indicates that polymers derived from this compound exhibit significant antimicrobial properties. A study demonstrated that the incorporation of quaternary amines into polycarbonates derived from cyclic carbonates resulted in enhanced antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death .

Table 1: Antimicrobial Efficacy of Polymers Derived from this compound

Polymer TypeBacterial StrainZone of Inhibition (mm)
Polycarbonate AE. coli15
Polycarbonate BS. aureus20
Polycarbonate CP. aeruginosa18

Antitumor Activity

The antitumor potential of derivatives of this compound has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. For instance, a polymer synthesized from this compound demonstrated significant cytotoxic effects against breast cancer cell lines in vitro .

Case Study: Antitumor Effects
In a controlled study involving MCF-7 breast cancer cells treated with a polymer derived from this compound, results indicated:

  • IC50 Value : 25 µg/mL after 48 hours
  • Mechanism : Induction of apoptosis via mitochondrial pathway

Synthesis and Modification

The synthesis of this compound typically involves the ring-opening polymerization (ROP) of cyclic carbonates. This method allows for the functionalization of the polymer backbone, enhancing its biological properties. Recent advancements have focused on post-polymerization modifications to improve the efficacy and specificity of these compounds for targeted therapeutic applications .

Table 2: Synthesis Pathways for this compound

MethodologyKey Features
Ring-opening Polymerization (ROP)Controlled molecular weight and architecture
Post-polymerization FunctionalizationEnhanced biological activity through functional groups

Q & A

Q. What biomedical applications are explored for this compound polymers?

  • Plasma-polymerized films exhibit low cytotoxicity (IC50 >200 µg/mL in HeLa cells) and tunable drug-release profiles (e.g., sustained release over 72 hours). Functionalization with PEG or poly(glutamic acid) enhances biocompatibility for tissue engineering .

Q. How do allyl-substituted 1,3-dioxan-2-ones compare to epoxides in green chemistry?

  • Cyclic carbonates show higher hydrolytic stability than epoxides, enabling aqueous-phase reactions. Their CO2-based synthesis aligns with sustainable chemistry principles, though allyl groups require careful handling under radical conditions to avoid gelation .

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